5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine
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Overview
Description
5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine is a complex organic compound with a unique structure that includes multiple imidazole rings, a naphthalene moiety, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazole rings: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the naphthalene moiety: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide for azide substitution, followed by reduction to form amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazole
- **N-methylpentan-1-amine derivatives
Uniqueness
The uniqueness of 5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine lies in its combination of structural features, which may confer specific biological or chemical properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H38IN5 |
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Molecular Weight |
583.5 g/mol |
IUPAC Name |
5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine |
InChI |
InChI=1S/C29H38IN5/c1-29(2,3)15-10-18-34-25(24-14-13-22-11-6-7-12-23(22)19-24)20-32-27(34)26-21-33-28(30)35(26)17-9-5-8-16-31-4/h6-7,11-14,19-21,31H,5,8-10,15-18H2,1-4H3 |
InChI Key |
PYVKCKXGZHKWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCN1C(=CN=C1C2=CN=C(N2CCCCCNC)I)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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